[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJPMPTCBDANA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution. This could provide some insight into the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of similar compounds, such as indole derivatives, have been studied. These studies could provide some insight into the potential pharmacokinetic properties of the compound.
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities, suggesting that this compound could have a similar range of effects.
Biological Activity
The compound [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS Number: 1249578-45-7) is a member of the triazole family, known for its diverse biological activities. This article reviews its synthesis, biological activities, structure-activity relationships, and potential applications based on recent studies.
The molecular formula of this compound is , with a molecular weight of 223.66 g/mol. The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antioxidant Activity
Research has demonstrated that compounds containing a triazole moiety exhibit significant antioxidant properties. The antioxidant activity of this compound was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In comparative studies, derivatives of triazoles have shown varying degrees of radical scavenging ability, with some exhibiting over 80% inhibition at certain concentrations .
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results. The mechanism is believed to involve disruption of microbial cell membranes and interference with nucleic acid synthesis. For instance, related compounds have exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against common pathogens such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be significantly influenced by substitutions on the aromatic ring. The presence of electron-withdrawing groups like chlorine enhances the compound's reactivity and biological efficacy. For example, the introduction of a chloro group at the para position has been associated with increased antibacterial and antifungal activities compared to unsubstituted analogs .
Study 1: Antioxidant Evaluation
A study conducted by Akhtar et al. evaluated various triazole derivatives for their antioxidant potential using the DPPH assay. Compounds structurally similar to this compound demonstrated significant scavenging activity comparable to established antioxidants like ascorbic acid .
Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial efficacy, this compound was found to inhibit the growth of Pseudomonas aeruginosa and Bacillus subtilis, with MIC values ranging from 0.5 to 2 mg/mL. These results suggest that modifications in the triazole structure can enhance antimicrobial potency .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| CAS Number | 1249578-45-7 |
| Antioxidant Activity | >80% inhibition (DPPH) |
| Antimicrobial Activity | MIC: 0.5 - 2 mg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity
Triazoles are known for their antifungal properties. Research indicates that [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits significant antifungal activity against various pathogenic fungi. These compounds inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Inhibition of Candida Species
A study demonstrated that derivatives of triazole compounds showed potent activity against Candida albicans. The specific compound this compound was tested and displayed effective inhibition at low concentrations, making it a candidate for further development as an antifungal agent .
Anticancer Properties
Recent research has highlighted the potential anticancer effects of triazole derivatives. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
In vitro studies revealed that this compound exhibited cytotoxic effects on MCF-7 breast cancer cells. The compound was found to disrupt the cell cycle and promote apoptotic pathways, suggesting its potential as a therapeutic agent in breast cancer treatment .
Agricultural Applications
Pesticidal Activity
Triazole compounds are also recognized for their pesticidal properties. This compound has been evaluated for its effectiveness against various agricultural pests and pathogens.
Case Study: Efficacy Against Fungal Pathogens
Field trials indicated that this compound could effectively control fungal diseases in crops such as wheat and barley. Its application reduced disease severity and improved crop yield compared to untreated controls .
Material Science Applications
Polymer Chemistry
In material science, triazole derivatives have been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. The incorporation of this compound into polymer composites has shown promising results in improving material performance under various environmental conditions.
Case Study: Development of Coatings
Research into coatings containing triazole compounds has demonstrated enhanced resistance to corrosion and degradation when exposed to harsh conditions. This property is particularly beneficial for industrial applications where durability is critical .
Summary Table of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Effective against Candida species |
| Anticancer Properties | Induces apoptosis in breast cancer cells | |
| Agriculture | Pesticidal Activity | Reduces fungal disease severity in crops |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |
| Development of Coatings | Improved corrosion resistance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
